A dibenzoxepin tricyclic compound. It displays a range of pharmacological actions including maintaining adrenergic innervation. Its mechanism of action is not fully understood, but it appears to block reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H(1)- and H(2)-receptors.
Doxepin Hydrochloride
CAS No.: 1229-29-4
VCID: VC0002217
Molecular Formula: C19H22ClNO
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Doxepin hydrochloride is a psychotropic agent belonging to the tricyclic antidepressant (TCA) class of drugs. It is widely used for treating major depressive disorder, anxiety disorders, chronic hives, and insomnia . Doxepin hydrochloride is known for its potent antihistaminic, anticholinergic, and antiadrenergic properties, which contribute to its therapeutic effects and side effects . Mechanism of ActionDoxepin hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing the levels of these neurotransmitters in the brain. It also exhibits strong antihistaminic activity by blocking H1 and H2 receptors, which contributes to its sedative effects . Additionally, it has anticholinergic properties by blocking muscarinic acetylcholine receptors, which can lead to side effects like dry mouth and constipation . Therapeutic UsesDoxepin hydrochloride is used in various clinical settings:
Side Effects and Safety ConsiderationsCommon side effects include sleepiness, dry mouth, constipation, nausea, and blurry vision. Serious side effects may include increased risk of suicide in young individuals, mania, and urinary retention. It is not recommended during pregnancy or breastfeeding unless absolutely necessary . Antihistaminic ActivityDoxepin hydrochloride is one of the most potent H1 receptor antagonists among TCAs, with an affinity significantly higher than other antihistamines like diphenhydramine and hydroxyzine . Topical UseTopical doxepin hydrochloride has been shown to effectively reduce pruritus in dermatological conditions and provide analgesia in neuropathic pain without significant systemic side effects . PharmacokineticsThe metabolism of doxepin hydrochloride varies significantly among individuals based on their CYP2D6 metabolizer status, which can affect its efficacy and dosing . Receptor Binding Affinities of Doxepin
Common Side Effects
|
||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1229-29-4 | ||||||||||||||||||||||||||||||||||
Product Name | Doxepin Hydrochloride | ||||||||||||||||||||||||||||||||||
Molecular Formula | C19H22ClNO | ||||||||||||||||||||||||||||||||||
Molecular Weight | 315.8 g/mol | ||||||||||||||||||||||||||||||||||
IUPAC Name | (3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | ||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; | ||||||||||||||||||||||||||||||||||
Standard InChIKey | MHNSPTUQQIYJOT-CULRIWENSA-N | ||||||||||||||||||||||||||||||||||
Isomeric SMILES | CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | ||||||||||||||||||||||||||||||||||
SMILES | CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | ||||||||||||||||||||||||||||||||||
Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | ||||||||||||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||||||||||||
Synonyms | Apo Doxepin Apo-Doxepin ApoDoxepin Aponal Deptran Desidox Doneurin Doxepia Doxepin Doxepin beta Doxepin Hydrochloride Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5) Doxepin RPh Doxepin-RPh Espadox Hydrochloride, Doxepin Mareen Novo Doxepin Novo-Doxepin Prudoxin Quitaxon Sinequan Sinquan Xepin Zonalon |
||||||||||||||||||||||||||||||||||
Reference | 1:Spectrofluorimetric method for the determination of doxepin hydrochloride in commercial dosage forms. Rahman N, Siddiqui S, Azmi SN.AAPS PharmSciTech. 2009;10(4):1381-7. doi: 10.1208/s12249-009-9341-z. Epub 2009 Nov 21. PMID: 19936937 Free PMC Article2:[Spectrometric study on the interaction of doxepin hydrochloride and fast green and its application]. Wu CK, Feng SL, Fan J.Guang Pu Xue Yu Guang Pu Fen Xi. 2007 Dec;27(12):2490-3. Chinese. PMID: 18330292 3:Novel therapeutic usage of low-dose doxepin hydrochloride. Singh H, Becker PM.Expert Opin Investig Drugs. 2007 Aug;16(8):1295-305. Review. PMID: 17685877 | ||||||||||||||||||||||||||||||||||
PubChem Compound | 5281088 | ||||||||||||||||||||||||||||||||||
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume